

CAS number and molecular structure of diiododifluoromethane

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Compound of Interest

Compound Name: Diiododifluoromethane

Cat. No.: B073701

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In-Depth Technical Guide to Diiododifluoromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiododifluoromethane (CF_2I_2) is a halogenated methane derivative of significant interest in organic synthesis. Its chemical reactivity, particularly the susceptibility of its carbon-iodine bonds to cleavage, makes it a valuable precursor for the introduction of the difluoromethylene group ($-\text{CF}_2-$) into organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data. The CAS number for **diiododifluoromethane** is 1184-76-5.^[1]

Molecular Structure and Properties

The molecule adopts a tetrahedral geometry with a central carbon atom bonded to two fluorine and two iodine atoms.

Physicochemical Properties

A summary of the key quantitative data for **diiododifluoromethane** is presented in the table below.

Property	Value
CAS Number	1184-76-5
Molecular Formula	CF ₂ I ₂
Molecular Weight	303.816 g/mol
Appearance	Colorless liquid
Boiling Point	101 °C
Melting Point	-72 °C
Density	3.64 g/cm ³
InChI Key	SOEBNUZZSSRNB-UHFFFAOYSA-N

Data sourced from multiple references.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **diiododifluoromethane**.

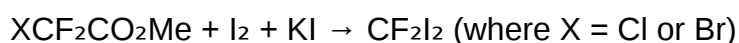
- ¹⁹F NMR: The fluorine-19 NMR spectrum provides characteristic signals for fluorine-containing compounds. The chemical shift for the fluorine atoms in **diiododifluoromethane** is a key identifier. While specific spectra for **diiododifluoromethane** are not readily available in the public domain, the chemical shift for -CF₂- groups typically falls within a broad range. [2]
- ¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the central carbon atom, with its chemical shift influenced by the attached fluorine and iodine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum of **diiododifluoromethane** will exhibit strong absorption bands corresponding to the C-F stretching vibrations. Generally, C-F stretching absorptions are found in the 1000-1400 cm⁻¹ region.[3]

Experimental Protocols

Synthesis of Diiododifluoromethane

A reported method for the synthesis of **diiododifluoromethane** involves the reaction of methyl chlorodifluoroacetate with iodine in the presence of potassium iodide.[4] While the full detailed experimental procedure from the original literature is not provided here, the general transformation is outlined below. This reaction provides a pathway to CF₂I₂ under moderate conditions.

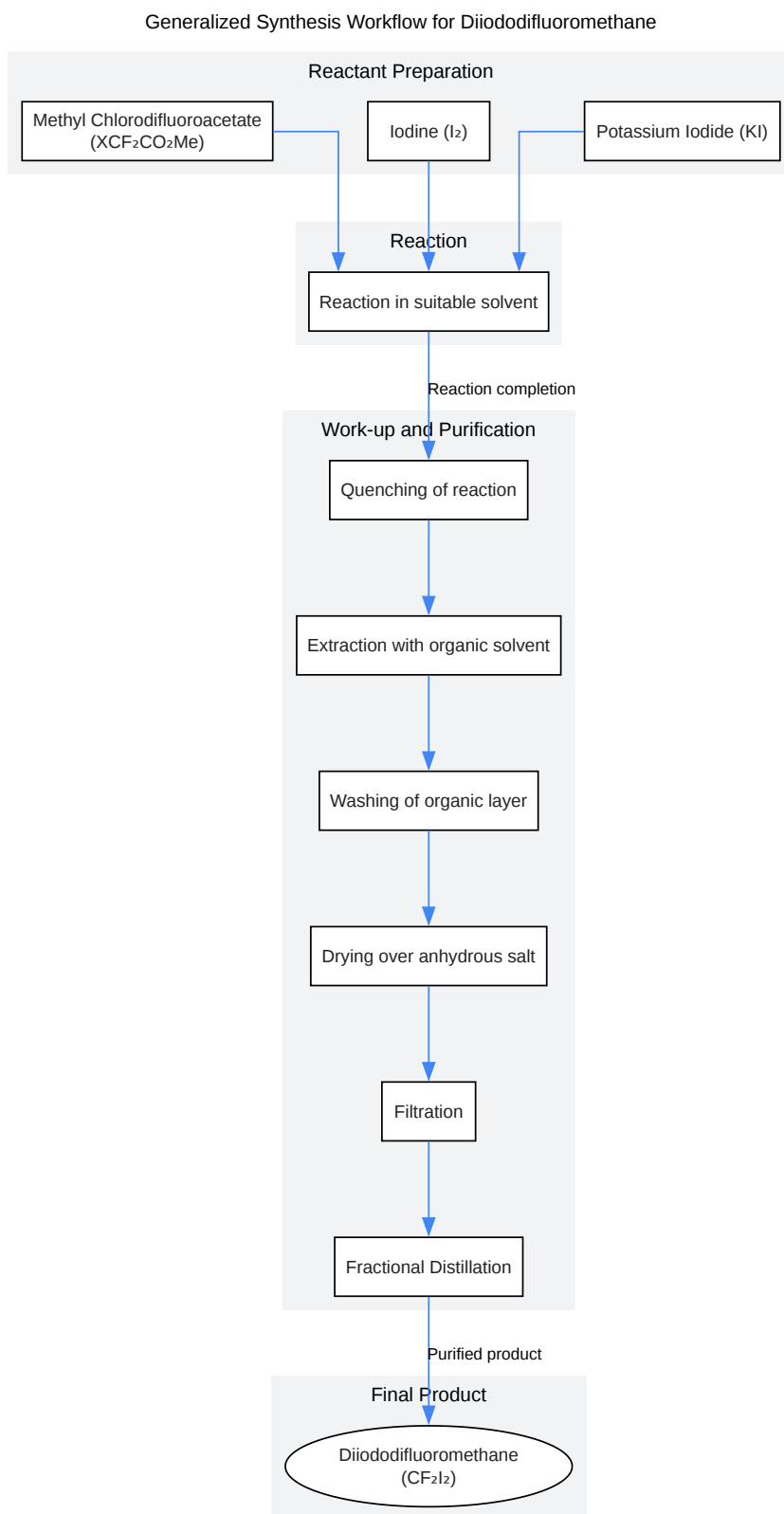
Reaction Scheme:



A detailed, step-by-step protocol for a related synthesis of methyl iodide from methanol, iodine, and red phosphorus is available in Organic Syntheses, which can serve as a reference for the general techniques and apparatus used in handling iodine and volatile iodine-containing compounds.[5]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **diiododifluoromethane** based on the reaction of a difluoroacetic acid derivative with an iodine source.



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Caption: Generalized workflow for the synthesis of **diiododifluoromethane**.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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